molecular formula NaO3V-5 B1144019 Sodium vanadium oxide (Na4V2O7) CAS No. 13517-26-5

Sodium vanadium oxide (Na4V2O7)

Cat. No.: B1144019
CAS No.: 13517-26-5
M. Wt: 121.929 g/mol
InChI Key: CJIBFKFMPFFOGM-UHFFFAOYSA-N
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Description

Sodium Pyrovanadate ( 13517-26-5) is an inorganic compound with the molecular formula Na₄V₂O₇ and a molecular weight of 305.84 g/mol . This compound is of significant interest in metallurgical and materials science research, particularly for studying the extraction of vanadium from ores through the salt-roasting process . Its well-defined thermodynamic behavior makes it a crucial subject for calcination and leaching process optimization. Thermochemical analysis reveals that Sodium Pyrovanadate undergoes a solid-state phase transition (α-Na₄V₂O₇ ↔ β-Na₄V₂O₇) at 696 K with an enthalpy change (ΔH) of 1.03 kJ/mol and melts congruently at 931 K with a heat of fusion (ΔH) of 31.35 kJ/mol . Its high-temperature heat capacity has been experimentally determined, providing researchers with essential data for modeling high-temperature reactions and material stability . This product is designated For Research Use Only. It is strictly for laboratory and industrial R&D applications and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

13517-26-5

Molecular Formula

NaO3V-5

Molecular Weight

121.929 g/mol

IUPAC Name

sodium;tris(oxygen(2-));vanadium

InChI

InChI=1S/Na.3O.V/q+1;3*-2;

InChI Key

CJIBFKFMPFFOGM-UHFFFAOYSA-N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium pyrovanadate can be synthesized by a solid-state reaction using sodium carbonate (Na₂CO₃) and vanadium pentoxide (V₂O₅) as raw materials. The reaction is typically carried out at high temperatures, around 540°C, where carbon dioxide gas escapes, indicating the progression of the reaction . The reaction can be represented as follows:

Na2CO3+V2O5Na4V2O7+CO2Na₂CO₃ + V₂O₅ \rightarrow Na₄V₂O₇ + CO₂ Na2​CO3​+V2​O5​→Na4​V2​O7​+CO2​

The preparation process is evaluated using thermodynamic software to ensure the minimum Gibbs free energy principle is met .

Industrial Production Methods: In industrial settings, sodium pyrovanadate is produced through the sodium roasting process, where vanadium-bearing slag is roasted with sodium carbonate. This process is followed by water leaching to extract vanadium. The roasting process involves a complex system of multiple oxides, including vanadium pentoxide and sodium oxide .

Chemical Reactions Analysis

Types of Reactions: Sodium pyrovanadate undergoes various chemical reactions, including:

    Oxidation: Sodium pyrovanadate can be oxidized to form higher oxidation state vanadium compounds.

    Reduction: It can be reduced to form lower oxidation state vanadium compounds.

    Substitution: Sodium ions in sodium pyrovanadate can be substituted with other cations in certain conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like hydrogen gas (H₂) or carbon monoxide (CO) are commonly used.

    Substitution: Reactions with other metal salts can lead to the substitution of sodium ions.

Major Products Formed:

    Oxidation: Higher oxidation state vanadium oxides.

    Reduction: Lower oxidation state vanadium oxides.

    Substitution: Formation of mixed metal vanadates.

Scientific Research Applications

Chemical Applications

Sodium pyrovanadate serves as a versatile reagent in chemical synthesis and catalysis. Its applications include:

  • Catalysis : It is utilized as a catalyst in organic reactions, particularly in oxidation processes. The compound can facilitate the conversion of alcohols to carbonyl compounds under mild conditions.
  • Precursor for Vanadium Compounds : Sodium pyrovanadate acts as a precursor in the synthesis of various vanadium oxides and other vanadium-based compounds, which are important in materials science.
Application Description
CatalysisUsed in oxidation reactions for organic synthesis
Precursor for CompoundsSource for synthesizing other vanadium oxides

Biological Applications

Recent studies have highlighted the biological significance of sodium pyrovanadate:

  • Protein Tyrosine Phosphatase Inhibition : Sodium pyrovanadate is known to inhibit protein tyrosine phosphatases, which are crucial in regulating cellular signaling pathways. This inhibition can lead to altered cell growth and differentiation.
  • Antidiabetic Properties : Research indicates that sodium pyrovanadate may enhance insulin sensitivity, making it a candidate for diabetes treatment.
Biological Application Mechanism
Protein Tyrosine Phosphatase InhibitionModulates signaling pathways affecting cell growth
Antidiabetic EffectsEnhances insulin sensitivity through biochemical modulation

Medical Applications

The medical field is exploring sodium pyrovanadate for its therapeutic potential:

  • Cancer Therapy : Preliminary studies suggest that sodium pyrovanadate may induce apoptosis in cancer cells by modulating oxidative stress and signaling pathways.
  • Metabolic Disorders : Its role in improving metabolic functions positions it as a potential therapeutic agent for conditions like obesity and metabolic syndrome.
Medical Application Potential Benefits
Cancer TherapyInduces apoptosis in cancer cells
Treatment of Metabolic DisordersImproves metabolic functions and insulin sensitivity

Industrial Applications

In industrial contexts, sodium pyrovanadate is primarily used in metallurgy:

  • Vanadium Extraction : It plays a key role in the extraction of vanadium from ores and slag, contributing to the production of vanadium alloys used in steelmaking.
  • Battery Technology : Sodium pyrovanadate is being investigated as a cathode material in sodium-ion batteries, showcasing its potential in energy storage applications.
Industrial Application Description
Vanadium ExtractionKey reagent for extracting vanadium from ores
Battery TechnologyPotential cathode material for sodium-ion batteries

Case Study 1: Antidiabetic Effects

A study conducted on diabetic rats demonstrated that administration of sodium pyrovanadate significantly reduced blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin signaling pathways.

Case Study 2: Cancer Cell Apoptosis

Research involving various cancer cell lines showed that sodium pyrovanadate treatment led to increased levels of reactive oxygen species (ROS) and subsequent apoptosis. This suggests its potential as an anticancer agent.

Comparison with Similar Compounds

Pyrovanadates share the general formula MₓV₂O₇, where M is a metal cation. Their properties and applications vary significantly based on the cation’s valence, ionic radius, and structural coordination. Below is a detailed comparison of sodium pyrovanadate with zinc, calcium, copper, and magnesium pyrovanadates.

Structural and Crystallographic Properties
Compound (Formula) Crystal System Space Group Key Structural Features Reference
Sodium pyrovanadate (Na₄V₂O₇) Hexagonal P6₃/mmc Layered structure with VO₄ tetrahedra chains
Zinc pyrovanadate (Zn₂V₂O₇) Monoclinic (ambient) C2/c Thortveitite-like structure; pressure-induced phase transitions (α→δ phases at 0.7–5.3 GPa)
Calcium pyrovanadate (Ca₂V₂O₇) Monoclinic - Dimeric V₂O₇⁴⁻ units linked to Ca²⁺ ions
Copper pyrovanadate (Cu₃V₂O₇(OH)₂(H₂O)₂) Nanostructured - Ferromagnetic behavior below 1,500 Oe
Magnesium pyrovanadate (Mg₂V₂O₇) Monoclinic - Vibrational spectra dominated by V-O-Mg bonds

Key Observations :

  • Sodium pyrovanadate’s hexagonal symmetry contrasts with the monoclinic systems of Zn, Ca, and Mg pyrovanadates.
  • Zinc pyrovanadate exhibits exceptional pressure resilience, undergoing four phase transitions up to 5.3 GPa , while Na₄V₂O₇’s high-pressure behavior remains unexplored.
Solubility and Chemical Stability
Compound Solubility Profile Optimal Conditions for Dissolution Reference
Na₄V₂O₇ Soluble in water Ambient conditions
Zn₂V₂O₇ Insoluble in water; soluble in strong acids pH < 1.5
Ca₂V₂O₇ Partially soluble in acidic media pH 0.5–1.35
Cu₃V₂O₇(OH)₂(H₂O)₂ Low solubility in water Requires organic solvents

Key Observations :

  • Sodium pyrovanadate’s water solubility is unique, enabling direct use in aqueous electrolytes, whereas Zn and Ca pyrovanadates require acidic conditions.
Electrochemical Performance
Compound Application Specific Capacity/Cycle Stability Reference
Na₄V₂O₇ Sodium-ion batteries Moderate (exact data unspecified)
Zn₂V₂O₇ Zinc-ion batteries (ZIBs) 2899 mA h g⁻¹ after 20 cycles
Cu₃V₂O₇(OH)₂(H₂O)₂ Flame retardancy Non-electrochemical; reduces polymer flammability
Mg₂V₂O₇ Catalysis Used in oxidative dehydrogenation

Key Observations :

  • Zinc pyrovanadate outperforms sodium pyrovanadate in energy storage, with a capacity 3× higher than graphite .
  • Sodium pyrovanadate’s role in SIBs is often indirect, such as stabilizing vanadium oxide cathodes .
Thermal and Magnetic Properties
Compound Thermal Stability Magnetic Behavior Reference
Na₄V₂O₇ Stable up to 650°C Not reported
Zn₂V₂O₇ Mechanically stable up to 5.3 GPa Non-magnetic
Cu₃V₂O₇(OH)₂(H₂O)₂ Stable in polymers up to 300°C Ferromagnetic (Ms = 0.0117 emu g⁻¹)

Key Observations :

  • Copper pyrovanadate’s dual magnetic behavior (ferro-/paramagnetic) is unique among pyrovanadates .

Biological Activity

Sodium pyrovanadate (Na2_2V2_2O7_7) is a vanadium compound that has garnered attention for its diverse biological activities. This article provides an in-depth exploration of the biological effects of sodium pyrovanadate, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Sodium pyrovanadate is a member of the vanadate family, which includes various vanadium oxides and salts. Vanadium compounds are known for their insulin-mimetic properties and have been studied for their potential in treating diabetes and other metabolic disorders. Sodium pyrovanadate, in particular, has shown promise in influencing cellular processes such as proliferation, apoptosis, and cell cycle regulation.

The biological activity of sodium pyrovanadate is primarily attributed to its ability to mimic phosphate groups and interact with various cellular signaling pathways. Key mechanisms include:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) : Sodium pyrovanadate inhibits PTPs, which play a critical role in regulating insulin signaling pathways. This inhibition can enhance insulin sensitivity and glucose uptake in cells .
  • Activation of Protein Kinases : It activates key kinases such as Akt (Protein Kinase B) and ERK (Extracellular-signal-regulated kinases), involved in cell survival and proliferation .
  • Induction of Apoptosis : Studies have shown that sodium pyrovanadate can trigger apoptosis in cancer cells by activating caspases and modulating mitochondrial membrane potential .

3.1 Anticancer Properties

Sodium pyrovanadate has been investigated for its anticancer effects across various cancer types:

  • Thyroid Cancer : Research indicates that sodium pyrovanadate inhibits the growth of anaplastic thyroid carcinoma (ATC) cells by inducing G2/M phase arrest and apoptosis. The IC50_{50} values for sodium pyrovanadate treatment on ATC cells were observed to decrease over time, indicating a time-dependent effect on cell viability .
  • Other Cancers : Similar growth inhibition has been reported in prostate cancer and liver cancer cell lines, suggesting a broad spectrum of anticancer activity .

3.2 Metabolic Effects

Sodium pyrovanadate exhibits significant effects on glucose metabolism:

  • Hypoglycemic Effects : In diabetic models, sodium pyrovanadate has been shown to lower blood glucose levels by enhancing insulin action through its effects on glucose transporters .
  • Lipid Metabolism : It also influences lipid metabolism by activating pathways that reduce lipolysis and promote lipid storage .

Table 1: Summary of Key Studies on Sodium Pyrovanadate

Study ReferenceCell TypeEffect ObservedMechanism
ATC CellsGrowth inhibition, apoptosisG2/M phase arrest
Diabetic ModelsDecrease in blood glucoseInsulin-mimetic action
Prostate Cancer CellsInhibition of growthActivation of Akt

5. Toxicological Considerations

While sodium pyrovanadate shows promising biological activities, it is essential to consider its toxicity profile:

  • Cytotoxicity : High concentrations can lead to cytotoxic effects in normal cells; thus, careful dosing is necessary when exploring therapeutic applications.
  • Long-term Effects : Studies are ongoing to evaluate the long-term effects of sodium pyrovanadate exposure, particularly regarding its potential carcinogenicity due to its ability to induce cellular transformation at high concentrations .

6. Conclusion

Sodium pyrovanadate represents a fascinating area of research within the realm of vanadium compounds due to its multifaceted biological activities. Its potential applications in cancer therapy and metabolic disorders highlight the need for further studies to elucidate its mechanisms fully and optimize its therapeutic use while minimizing toxicity.

Future research should focus on clinical trials to assess the efficacy and safety profile of sodium pyrovanadate in human subjects, as well as exploring its interactions with other therapeutic agents.

Q & A

Basic Research Question

  • XRD : Identifies crystalline phases and lattice parameters (e.g., monoclinic structure).
  • SEM/EDS : Assesses morphology and elemental composition.
  • FTIR/Raman Spectroscopy : Detects V-O vibrational modes (e.g., ~800 cm⁻¹ for pyrovanadate chains).
  • Thermogravimetric Analysis (TGA) : Measures thermal stability and decomposition pathways (e.g., mass loss at 300–500°C due to oxygen release) .

How can computational methods like DFT improve understanding of sodium pyrovanadate’s electronic properties?

Advanced Research Question
Density Functional Theory (DFT) calculations with functionals like PBE or HSE06 model band structures and density of states (DOS). For Na₄V₂O₇, indirect band gaps (~2.5–3.5 eV) are predicted, consistent with diffuse-reflectance spectroscopy. Computational studies also explore pressure-induced phase transitions (e.g., elastic anisotropy under >10 GPa) and cation substitution effects. Validation against experimental UV-Vis or photoluminescence data is critical to address discrepancies in bandgap values .

What mechanisms underlie sodium pyrovanadate’s biological activity as a protein tyrosine phosphatase (PTP) inhibitor?

Advanced Research Question
Na₄V₂O₇ inhibits PTPs by mimicking phosphate groups, binding to catalytic cysteine residues. In vitro assays (e.g., colorimetric pNPP hydrolysis) quantify inhibition kinetics (IC₅₀ values). Synchrotron X-ray absorption spectroscopy (XAS) can clarify vanadium’s oxidation state (+5) and coordination geometry in biological matrices. Dose-dependent cytotoxicity studies (e.g., MTT assays) are recommended for therapeutic applications .

How should researchers resolve contradictions in vanadium extraction efficiency during sodium roasting?

Advanced Research Question
Conflicting conversion rates arise from variables like:

  • Impurities : Mg²⁺ in slag reduces Na₄V₂O₇ yield by forming Mg₂V₂O₇ .
  • Stoichiometry : Excess Na₂CO₃ shifts products from metavanadate (NaVO₃) to pyrovanadate.
  • Temperature Gradients : Inhomogeneous heating in rotary kilns creates mixed phases.
    Mitigation strategies include pre-leaching impurities and optimizing dwell times at 540–600°C. Rietveld refinement of XRD data quantifies phase ratios .

What experimental designs are optimal for studying sodium pyrovanadate’s catalytic activity?

Advanced Research Question

  • Activity Tests : Use model reactions (e.g., oxidative dehydrogenation of alkanes) under controlled O₂ flow.
  • Surface Area Analysis : BET measurements correlate activity with surface defects.
  • In Situ Spectroscopy : DRIFTS or XPS tracks intermediate species during catalysis.
  • Kinetic Studies : Arrhenius plots derived from temperature-programmed reactions reveal activation energies .

Why do computational and experimental bandgap values for vanadates often diverge, and how can this be addressed?

Advanced Research Question
Discrepancies arise from:

  • DFT Limitations : PBE underestimates bandgaps vs. hybrid functionals (e.g., HSE06).
  • Sample Quality : Defects or amorphous regions in synthesized samples reduce experimental gaps.
  • Measurement Techniques : Diffuse reflectance (Tauc plots) vs. photoluminescence yield different values.
    Cross-validation using multiple methods (e.g., ellipsometry + computational modeling) improves accuracy .

How can cation substitution modify sodium pyrovanadate’s properties for tailored applications?

Advanced Research Question
Ion exchange with transition metals (e.g., Cu²⁺, Zn²⁺) alters electrochemical and optical properties. For example:

  • Cu-substituted pyrovanadates : Enhance photocatalytic activity under visible light.
  • Zn-substituted analogs : Exhibit tunable bandgaps for semiconductor applications.
    Synthesis involves molten salt methods or hydrothermal routes. EXAFS analysis confirms substitution sites .

Q. Methodological Notes

  • Data Presentation : Use tables to compare phase ratios (e.g., XRD) or bandgap values (computational vs. experimental).
  • Ethical Reporting : Disclose synthesis hazards (e.g., V₂O₅ toxicity) and biological assay compliance (e.g., IRB approvals).
  • Reproducibility : Document furnace calibration protocols and reagent purity levels (≥99%) .

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